molecular formula C12H12O4 B8329316 2-(Acryloyloxy)ethylbenzoate

2-(Acryloyloxy)ethylbenzoate

Cat. No.: B8329316
M. Wt: 220.22 g/mol
InChI Key: UNRDNFBAJALSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acryloyloxy)ethyl benzoate is an acrylate ester derivative containing a benzoate group. Structurally, it consists of an acryloyloxyethyl moiety linked to a benzoyl ester (Figure 1). This compound combines the reactivity of acrylate groups (suitable for polymerization) with the hydrophobic and aromatic characteristics of the benzoate group, making it valuable in applications such as UV-curable coatings, adhesives, and specialty polymers .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2-prop-2-enoyloxyethyl benzoate

InChI

InChI=1S/C12H12O4/c1-2-11(13)15-8-9-16-12(14)10-6-4-3-5-7-10/h2-7H,1,8-9H2

InChI Key

UNRDNFBAJALSEY-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

2-(Acryloyloxy)ethyl Benzoate

  • Structure : Combines acrylate (C=C double bond) and benzoate (aromatic ester) groups.
  • Reactivity : The acrylate group enables free-radical polymerization, while the benzoate group enhances hydrophobicity and UV stability.

2-Hydroxyethyl Acrylate (HEA)

  • Structure: 2-(Acryloyloxy)ethanol, featuring a hydroxyl group instead of a benzoate .
  • Reactivity : Hydroxyl group increases hydrophilicity and allows for hydrogen bonding. Polymerizes readily for hydrogels and adhesives.
  • Key Difference : HEA’s hydroxyl group enhances water solubility, whereas the benzoate in 2-(Acryloyloxy)ethyl benzoate reduces it.

Diplosal Acetate (2-(Acetyloxy)benzoic Acid)

  • Structure : Acetylated salicylic acid derivative with a carboxylic acid group .
  • Reactivity : Carboxylic acid enables salt formation and pH-dependent solubility.
  • Key Difference : The absence of an acrylate group limits its use in polymerization.

Quaternary Ammonium Acrylates (e.g., [2-(Acryloyloxy)ethyl]trimethylammonium Chloride)

  • Structure : Acrylate esters with quaternary ammonium groups .
  • Reactivity : Ionic nature enhances water solubility and enables use in conductive polymers or antimicrobial agents.
  • Key Difference: Charged groups enable applications in electrolytes and water treatment, unlike non-ionic 2-(Acryloyloxy)ethyl benzoate.

Physical and Chemical Properties

Property 2-(Acryloyloxy)ethyl Benzoate 2-Hydroxyethyl Acrylate (HEA) Diplosal Acetate [C2NA,22]I (Ionic Acrylate)
Molecular Weight ~250–300 g/mol (estimated) 116.12 g/mol 300.27 g/mol 371.25 g/mol
Solubility Low in water; soluble in organics Miscible with water Soluble in polar solvents Highly water-soluble
Polymerization Free-radical initiated Free-radical initiated Not polymerizable Ionic polymerization
Key Applications UV coatings, hydrophobic films Adhesives, hydrogels Pharmaceutical intermediates Solid-state electrolytes

Research Findings and Industrial Relevance

  • HEA : Dominates in adhesives due to its balance of reactivity and hydrophilicity .
  • Ionic Acrylates : Critical for advanced materials like solid-state electrolytes in batteries .
  • 2-(Acryloyloxy)ethyl Benzoate : Likely niche applications in UV-curable resins requiring aromatic stability, though further research is needed to confirm performance metrics.

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